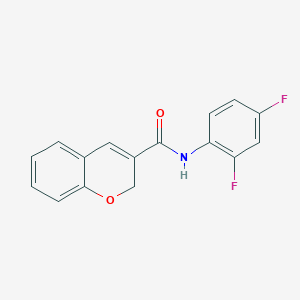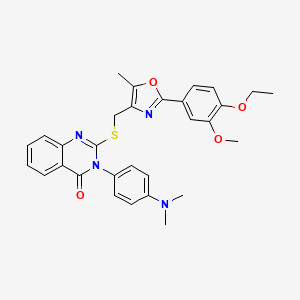
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its biological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has shown successful synthesis and characterization of various chromene-carboxamide derivatives, demonstrating antimicrobial activities and providing insights into their structural properties through spectroscopic techniques (Ukhov et al., 2021). Similarly, studies have developed novel methods for synthesizing chromene derivatives, highlighting their potential in generating diverse chemical libraries for further biological evaluation (Vodolazhenko et al., 2012).
Biological Activities
- Chromene-carboxamide compounds have been evaluated for their antimicrobial, antibacterial, and antioxidant activities. For instance, a study synthesized 4H-chromene-3-carboxamide derivatives and investigated their antibacterial and solvatochromic properties, demonstrating significant antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017). Another research highlighted the application of stable fused dienolates for synthesizing chromene-carboxamide derivatives with potential biological activities (Vodolazhenko et al., 2012).
Anticancer Potential
- Certain chromene-carboxamide derivatives have been synthesized and screened for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds as anticancer agents. A study synthesized novel chromene derivatives and assessed their cytotoxic activities, highlighting the significance of structural modifications in enhancing anticancer properties (Gill et al., 2016).
Molecular Sensing and Detection
- Chromene-carboxamide derivatives have also been explored as fluorescent chemosensors for metal ions, offering a promising approach for selective detection in various environmental and biological contexts. For instance, a study developed a novel fluorescent chemosensor based on chromene derivatives for selective Cu(II) detection, showcasing the utility of these compounds in molecular sensing applications (Bekhradnia et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as carbonic anhydrase 2 . These targets play crucial roles in various biological processes, including metabolic reactions and signal transduction pathways.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including the mtor/egfr/inos/map2k1/fgfr/tgfb1 pathways . These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can significantly impact their bioavailability .
Action Environment
The action, efficacy, and stability of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Moreover, the presence of other molecules can also influence the compound’s action, either by competing for the same targets or by modulating the activity of the targets .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNJEVWIDLZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)


![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

